molecular formula C4H3Br2NS B13062674 2,5-Dibromothiophen-3-amine

2,5-Dibromothiophen-3-amine

Katalognummer: B13062674
Molekulargewicht: 256.95 g/mol
InChI-Schlüssel: RAKUSQRSIAROQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dibromothiophen-3-amine is an organic compound with the molecular formula C4H2Br2NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and an amine group at the 3 position of the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromothiophen-3-amine typically involves the bromination of thiophene derivatives followed by amination. One common method involves the bromination of thiophene-3-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the bromination and amination steps. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dibromothiophen-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution: Various substituted thiophenes.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Thiophene thiols and thioethers.

Wissenschaftliche Forschungsanwendungen

2,5-Dibromothiophen-3-amine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the synthesis of conductive polymers and organic semiconductors, which are essential for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.

Wirkmechanismus

The mechanism of action of 2,5-Dibromothiophen-3-amine depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In materials science, its incorporation into polymers enhances the electrical conductivity and stability of the resulting materials. In pharmaceuticals, the compound’s biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dibromothiophene: Lacks the amine group, making it less versatile for certain applications.

    3-Aminothiophene: Lacks the bromine atoms, limiting its reactivity in substitution reactions.

    2,5-Dichlorothiophen-3-amine: Similar structure but with chlorine atoms instead of bromine, which can affect the reactivity and properties of the compound.

Uniqueness

2,5-Dibromothiophen-3-amine is unique due to the presence of both bromine atoms and an amine group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in organic synthesis, materials science, and pharmaceuticals.

Eigenschaften

Molekularformel

C4H3Br2NS

Molekulargewicht

256.95 g/mol

IUPAC-Name

2,5-dibromothiophen-3-amine

InChI

InChI=1S/C4H3Br2NS/c5-3-1-2(7)4(6)8-3/h1H,7H2

InChI-Schlüssel

RAKUSQRSIAROQU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1N)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.